molecular formula C9H12O5 B7815040 [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate

Cat. No.: B7815040
M. Wt: 200.19 g/mol
InChI Key: OWKCFBYWQGPLSJ-BDAKNGLRSA-N
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Description

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate is an organic compound that belongs to the class of acetates It is characterized by the presence of an acetyloxy group attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate can be achieved through several synthetic routes. One common method involves the esterification of [(3S,4R)-3,4-dihydro-2H-pyran-3-yl] acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield [(3S,4R)-3,4-dihydro-2H-pyran-3-yl] acetate and acetic acid.

    Oxidation: Oxidative cleavage of the dihydropyran ring can lead to the formation of carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, substituted pyran derivatives, and various ester compounds.

Scientific Research Applications

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Biological Studies: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active pyran derivative. This active form can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-3,4-dihydro-2H-pyran-3-yl] acetate
  • [(3S,4R)-4-hydroxy-3,4-dihydro-2H-pyran-3-yl] acetate
  • [(3S,4R)-4-methoxy-3,4-dihydro-2H-pyran-3-yl] acetate

Uniqueness

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate is unique due to its specific stereochemistry and the presence of the acetyloxy group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted synthetic and pharmaceutical applications .

Properties

IUPAC Name

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCFBYWQGPLSJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC=CC1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1COC=C[C@H]1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960088
Record name 2,3-Di-O-acetyl-1,5-anhydro-4-deoxypent-4-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3945-18-4
Record name 3,4-Di-O-acetyl-L-arabinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3945-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Di-O-acetyl-1,5-anhydro-4-deoxypent-4-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythro-Pent-4-enitol, 1,5-anhydro-4-deoxy-, 2,3-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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